Propan-2-yl 2,5-dihydroxybenzoate, also known as isopropyl 2,5-dihydroxybenzoate, is an organic compound derived from benzoic acid. It features a propan-2-yl group (isopropyl) esterified to the 2,5-dihydroxybenzoic acid. This compound is of interest in various fields due to its potential applications in pharmaceuticals and as a chemical intermediate.
This compound falls under the classification of esters in organic chemistry. It is specifically categorized as a benzoate ester due to the presence of the benzoate moiety derived from benzoic acid.
The synthesis of propan-2-yl 2,5-dihydroxybenzoate typically involves esterification reactions. The most common method includes reacting 2,5-dihydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction proceeds as follows:
Technical details regarding the reaction conditions, such as temperature and duration, can significantly influence yield and purity .
Propan-2-yl 2,5-dihydroxybenzoate has a molecular formula of C10H12O4 and a molecular weight of approximately 196.20 g/mol. The structural representation includes:
The compound's structure can be visualized using molecular modeling software or through crystallographic data if available. The presence of hydroxyl groups contributes to the compound's polarity and potential hydrogen bonding capabilities.
Propan-2-yl 2,5-dihydroxybenzoate can participate in various chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, pH) are crucial for controlling product formation and yields .
The mechanism of action for propan-2-yl 2,5-dihydroxybenzoate primarily involves its interaction with biological targets or enzymes. For instance, compounds with similar structures are often investigated for their inhibitory effects on enzymes like tyrosinase, which plays a role in melanin synthesis.
Quantitative data on inhibition constants (IC50 values) for similar compounds provide insights into their efficacy against specific targets .
Relevant analyses such as spectroscopic techniques (NMR, IR) can confirm structural integrity and purity .
Propan-2-yl 2,5-dihydroxybenzoate has several potential applications:
Propan-2-yl 2,5-dihydroxybenzoate is the systematic IUPAC name for this compound, reflecting its core structure: a benzoate ester featuring hydroxyl groups at positions 2 and 5 of the aromatic ring, with the ester moiety derived from isopropanol. Its canonical SMILES representation is O=C(OC(C)C)C1=CC(O)=CC=C1O, which precisely encodes the connectivity of its 10 carbon, 12 hydrogen, and 4 oxygen atoms. The InChIKey XYULNQQEVCBODY-UHFFFAOYSA-N serves as a unique cryptographic identifier for digital databases [1] [3].
The molecular formula C₁₀H₁₂O₄ confirms elemental composition:
Three key functional groups dominate reactivity:
Table 1: Functional Group Reactivity Profile
| Functional Group | Position | Key Reactions | Stability Notes |
|---|---|---|---|
| Phenolic -OH | C2, C5 | Electrophilic substitution, O-alkylation, oxidation | Air-stable but may oxidize in strong light |
| Ester (-COO-) | C1 | Hydrolysis, transesterification, reduction | Stable to heat (<150°C); hydrolyzes in acid/base |
| Isopropyl | Ester moiety | Dehydration, halogenation | Sterically hindered; resists nucleophilic attack |
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7